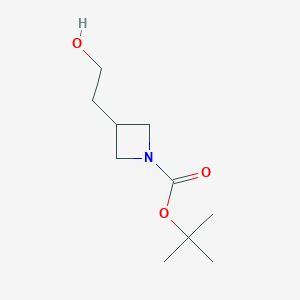

Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEFOIGZJZFQQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626710 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152537-03-6 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152537-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed overview of the chemical and physical properties, synthesis, and applications of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. It is a key intermediate in organic synthesis, notably utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] This guide consolidates essential data, experimental procedures, and safety information to support its use in research and drug discovery.

Chemical and Physical Properties

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered heterocycle containing one nitrogen atom, is a valuable scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and utility in multi-step syntheses.

Table 1: Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 152537-03-6 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][3][4][5] |

| Molecular Weight | 201.26 g/mol | [4][5] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 287.4±13.0 °C (Predicted) | [4][6] |

| Density | 1.092±0.06 g/cm³ (Predicted) | [4][6] |

| pKa | 15.05±0.10 (Predicted) | [6] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [6] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural confirmation of this compound.

¹H NMR Spectrum: The structure is confirmed by proton NMR in deuterochloroform (CDCl₃).[4]

-

δ 4.0 (t, 2H)

-

δ 3.60 (m, 4H)

-

δ 2.65 (m, 1H)

-

δ 1.85 (m, 2H)

-

δ 1.43 (s, 9H)

A purity of ≥97.0% is typically confirmed by NMR analysis.[3]

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reduction of N-Boc-3-azetidineacetic acid.[4]

Materials:

-

2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (N-Boc-3-azetidineacetic acid)

-

Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (18.17 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the 1 M solution of borane in THF (54.5 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

After the reaction period, quench the unreacted borane by slowly adding deionized water dropwise.

-

Dilute the reaction mixture with ethyl acetate (150 mL).

-

Wash the organic phase with deionized water (100 mL).

-

Dry the separated organic phase with anhydrous sodium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the filtrate under reduced pressure to yield this compound as a clear oil. The reported yield for this procedure is 100%.[4]

Biological Role and Applications

PROTAC Linker

This molecule is primarily used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1]

A PROTAC molecule consists of three components:

-

A ligand that binds to a target protein.

-

A ligand that recruits an E3 ubiquitin ligase.

-

A linker that connects these two ligands.

This compound serves as a building block for this linker, providing a specific length and spatial orientation to facilitate the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.

Safety and Handling

This compound is classified as hazardous and requires careful handling in a laboratory setting.[2]

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute toxicity, oral - Category 4).[2]

-

H315: Causes skin irritation (Skin corrosion/irritation - Category 2).[2][5]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A).[2][5]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure - Category 3).[2][5]

Precautionary Statements (Prevention):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash hands thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

Personal Protective Equipment (PPE):

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure an accessible safety shower and eye wash station are nearby.[2]

-

Eye Protection: Wear safety goggles with side-shields.[2]

-

Hand Protection: Wear suitable protective gloves.[2]

-

Skin and Body Protection: Wear impervious clothing.[2]

-

Respiratory Protection: Use a suitable respirator if ventilation is inadequate.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound CAS#: 152537-03-6 [m.chemicalbook.com]

- 5. This compound | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

Technical Guide: Structure Elucidation of tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. The document outlines the analytical methodologies and data interpretation required to confirm the chemical structure of this compound. It includes detailed experimental protocols for spectroscopic techniques, tabulated spectral data, and logical workflow diagrams to aid in the elucidation process. The information presented is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry, often utilized as a linker in the development of PROteolysis TArgeting Chimeras (PROTACs)[1][2]. Accurate structural confirmation is a critical aspect of its synthesis and application in drug discovery pipelines. This guide details the process of its structure elucidation using modern spectroscopic methods.

Compound Identity:

| Parameter | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 152537-03-6[3][4] |

| Molecular Formula | C₁₀H₁₉NO₃[3][4] |

| Molecular Weight | 201.27 g/mol [3][4] |

| Appearance | Colorless to light yellow liquid[4] |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)CCO[3] |

Spectroscopic Data for Structure Elucidation

The following sections present the expected spectroscopic data for this compound. While direct experimental spectra are not publicly available, this data is predicted based on the known structure and typical spectroscopic values for the constituent functional groups.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.95 | t | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~ 3.65 | t | 2H | -CH₂-OH |

| ~ 3.30 | t | 2H | -CH₂- (azetidine ring, adjacent to N) |

| ~ 2.50 | m | 1H | -CH- (azetidine ring) |

| ~ 1.70 | q | 2H | -CH₂-CH₂OH |

| ~ 1.45 | s | 9H | -C(CH₃)₃ |

| ~ 1.60 (broad) | s | 1H | -OH |

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum provides information about the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~ 156.5 | C=O (carbamate) |

| ~ 79.5 | -C(CH₃)₃ |

| ~ 60.5 | -CH₂-OH |

| ~ 55.0 | -CH₂- (azetidine ring, adjacent to N) |

| ~ 37.0 | -CH₂-CH₂OH |

| ~ 34.0 | -CH- (azetidine ring) |

| ~ 28.5 | -C(CH₃)₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2975-2850 | Strong | C-H stretch (alkane) |

| 1690 | Strong | C=O stretch (carbamate) |

| 1365 | Medium | C-H bend (t-butyl) |

| 1160 | Strong | C-O stretch (ester and alcohol) |

| 1120 | Strong | C-N stretch (azetidine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Ion |

| 202.14 | [M+H]⁺ |

| 224.12 | [M+Na]⁺ |

| 146.10 | [M+H - C₄H₈]⁺ |

| 102.08 | [M+H - C₅H₉O₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Acquire a larger number of scans compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum over the mid-infrared range (e.g., 4000-400 cm⁻¹).

-

Acquire a background spectrum of the clean plates before running the sample.

-

Obtain a sufficient number of scans for a clear spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Visualization of Workflows and Pathways

The following diagrams illustrate the logical workflows for structure elucidation.

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Caption: Logical flow for interpreting spectroscopic data to deduce the chemical structure.

Conclusion

The structural elucidation of this compound is achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. By systematically analyzing the data from these techniques, the connectivity of the atoms and the presence of key functional groups can be unequivocally determined, confirming the identity and purity of the compound. This guide provides the necessary framework and expected data for researchers to confidently perform and interpret these analyses.

References

Technical Guide: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine rings, allows for precise control over the spatial orientation of substituents. This structural feature can significantly enhance binding affinity to biological targets by minimizing the entropic penalty upon binding. While the synthesis of this strained ring system has historically posed challenges, recent advancements in synthetic methodologies have made a diverse array of functionalized azetidines more accessible, unlocking their vast potential in drug discovery. Consequently, the azetidine motif is now a key component in several approved drugs and numerous clinical candidates across various therapeutic areas, including oncology and inflammatory diseases.

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a valuable building block within this class of compounds. Its bifunctional nature, featuring a protected amine and a primary alcohol, makes it a versatile synthon for introducing the azetidine core into more complex molecules. Notably, it has gained significant attention as a linker component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 152537-03-6 | [1] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil/liquid | [3] |

| Boiling Point | 287.4 ± 13.0 °C (Predicted) | [2] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 15.05 ± 0.10 (Predicted) | [2] |

| Storage | Store long-term in a cool, dry place. Under inert gas (nitrogen or Argon) at 2-8°C is recommended. | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)[2] |

| ¹³C NMR | Predicted shifts would include signals for the tert-butyl group (~28 ppm for CH₃, ~80 ppm for the quaternary carbon), the azetidine ring carbons (~35-60 ppm), the ethyl side chain carbons (~30-40 ppm for CH₂ and ~60 ppm for CH₂OH), and the carbonyl carbon (~156 ppm). |

| Infrared (IR) | Expected characteristic peaks include a strong C=O stretch (from the carbamate) around 1690 cm⁻¹, a broad O-H stretch (from the alcohol) around 3400 cm⁻¹, and C-H stretching vibrations around 2850-3000 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z = 201.1365 (exact mass). Common fragments would likely result from the loss of the tert-butyl group or the Boc protecting group. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid.

Synthesis via Reduction of N-Boc-3-azetidineacetic acid

A common and effective method involves the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Experimental Protocol:

-

Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in anhydrous tetrahydrofuran (THF, 18.17 mL) in a round-bottom flask.[2]

-

Cool the solution to 0 °C in an ice bath with continuous stirring.[2]

-

Slowly add a 1 M solution of borane-tetrahydrofuran complex in THF (54.5 mL) dropwise to the cooled solution.[2]

-

Maintain the reaction mixture at 0 °C and continue stirring for 1 hour.[2]

-

After 1 hour, quench the unreacted borane by the slow, dropwise addition of water.[2]

-

Dilute the reaction mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).[2]

-

Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a clear oil.[2]

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of the title compound.

Application in Drug Discovery: A Key Linker for PROTACs

This compound is a valuable building block for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome.

The azetidine moiety in the linker can influence the physicochemical properties and the conformational orientation of the PROTAC, which are critical for its efficacy. The hydroxyl group of this compound provides a convenient handle for conjugation to either the target protein ligand or the E3 ligase ligand, often after conversion to a more reactive functional group.

General PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC.

Diagram 2: PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[4][5] PROTACs that target BTK for degradation have shown promise in overcoming resistance to traditional BTK inhibitors.[6] this compound can be incorporated as a linker in the synthesis of such BTK-targeting PROTACs.

Diagram 3: BTK Signaling Pathway and PROTAC Intervention

Caption: BTK signaling pathway and its disruption by a BTK-targeting PROTAC.

Conclusion

This compound is a synthetically accessible and highly versatile building block for drug discovery and development. Its incorporation of the conformationally constrained azetidine scaffold, combined with readily functionalizable groups, makes it particularly valuable. The growing interest in PROTAC technology has highlighted the importance of linker design, and this molecule provides a robust platform for creating effective protein degraders. Further exploration of its use in the synthesis of PROTACs targeting a range of disease-relevant proteins is a promising avenue for the development of novel therapeutics. This technical guide provides a foundational understanding of its properties, synthesis, and application to aid researchers in leveraging this important chemical entity.

References

- 1. This compound | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 152537-03-6 [m.chemicalbook.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines the compound's molecular formula, the atomic weights of its constituent elements, and a precise calculation of its molecular weight.

Chemical Identity and Formula

This compound is a substituted azetidine derivative. Its chemical structure is comprised of a four-membered azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a 2-hydroxyethyl side chain.

The molecular formula for this compound has been determined to be C₁₀H₁₉NO₃ .[1][2] This formula is the foundation for calculating its molecular weight.

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.

Atomic Composition and Weights

The following table summarizes the atomic composition of this compound and the standard atomic weights of each element.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011[3] | 120.11 |

| Hydrogen | H | 19 | 1.008[4][5] | 19.152 |

| Nitrogen | N | 1 | 14.007[6][7] | 14.007 |

| Oxygen | O | 3 | 15.999[8][9] | 47.997 |

| Total | 33 | 201.266 |

Final Molecular Weight

Based on the summation of the atomic weights of its constituent atoms, the calculated molecular weight of this compound is 201.27 g/mol .[1] This value is consistent with figures published in chemical supplier catalogs and databases.[1][2] Another source states the molecular weight as 201.26 g/mol .[2]

Experimental Determination

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry. This technique measures the mass-to-charge ratio of ions and provides a highly accurate determination of the molecular mass.

Sample Experimental Protocol: Mass Spectrometry

A common method for determining the molecular weight is Electrospray Ionization Mass Spectrometry (ESI-MS).

Objective: To confirm the molecular weight of this compound.

Materials:

-

This compound sample

-

Methanol (HPLC grade)

-

Formic acid (optional, for enhancing ionization)

-

Mass spectrometer with an ESI source

Procedure:

-

Sample Preparation: A dilute solution of the compound is prepared in methanol, typically at a concentration of 10-100 µg/mL. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation and the formation of [M+H]⁺ ions.

-

Instrument Setup: The mass spectrometer is calibrated using a standard calibration compound. The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized for the analyte.

-

Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

-

Data Acquisition: The mass spectrum is acquired in positive ion mode over a relevant mass range (e.g., m/z 100-500).

-

Data Analysis: The resulting spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight (M) is then calculated by subtracting the mass of a proton (approximately 1.007 g/mol ) from the observed m/z value.

Visualization of the Molecular Weight Calculation

The logical flow of the molecular weight calculation can be visualized as follows:

Caption: Workflow for calculating the molecular weight.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. quora.com [quora.com]

- 5. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 6. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 8. princeton.edu [princeton.edu]

- 9. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry, notably as a linker in Proteolysis Targeting Chimeras (PROTACs). This document details the experimental protocols for the key synthetic steps, presents quantitative data in structured tables, and includes visualizations of the synthetic workflow.

Introduction

This compound (CAS No. 152537-03-6) is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structure makes it an important intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The synthetic route outlined herein proceeds through key intermediates, including tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

Overall Synthetic Pathway

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available N-Boc-3-hydroxyazetidine. The pathway involves an oxidation, a Horner-Wadsworth-Emmons olefination, and a final reduction step.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key transformation in the synthetic sequence.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to tert-Butyl 3-oxoazetidine-1-carboxylate

The initial step involves the oxidation of the secondary alcohol of N-Boc-3-hydroxyazetidine to the corresponding ketone. A common and efficient method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation.

Experimental Protocol (TEMPO-catalyzed Oxidation): [1]

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) at -15 to 5 °C are slowly added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol). A mixture of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) is then added, and the reaction is stirred for 30 minutes. Upon completion, the reaction is quenched with a 15% aqueous solution of sodium thiosulfate (100 mL). The mixture is extracted with ethyl acetate, the organic layer is washed with water, and the solvent is removed under vacuum to yield the desired product.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, KBr, KHCO₃, NaClO | CH₂Cl₂, Water | -15 to 5 °C | 30 min | tert-Butyl 3-oxoazetidine-1-carboxylate | High |

Step 2: Horner-Wadsworth-Emmons Reaction to form tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate

The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate is then converted to an α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: [2]

Neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol) is added to a suspension of NaH (60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry THF (250 mL). After 30 minutes, a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) is added, and the resulting mixture is stirred for 1 hour. The reaction is quenched by the addition of water (250 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 150 mL). The combined organic solutions are dried over anhydrous Na₂SO₄, and the solvents are removed under reduced pressure to give the product.

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| tert-Butyl 3-oxoazetidine-1-carboxylate | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | THF | Room Temp. | 1 h | tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Not specified |

Step 3: Reduction to this compound

The final step involves the reduction of the α,β-unsaturated ester. This can be achieved through catalytic hydrogenation, which typically reduces both the carbon-carbon double bond and the ester functionality.

Experimental Protocol (Catalytic Hydrogenation):

A solution of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in a suitable solvent such as methanol or ethanol is subjected to hydrogenation in the presence of a catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The reaction is monitored by TLC or GC-MS for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. Specific conditions such as pressure, temperature, and reaction time may need to be optimized.

Alternatively, a two-step reduction can be employed. First, a conjugate reduction of the double bond, followed by the reduction of the saturated ester to the primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

| Starting Material | Reagents | Solvent | Temperature | Time | Product | Yield |

| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | H₂, Pd/C (or other catalyst) | Methanol/Ethanol | Room Temp. | Varies | This compound | High |

| tert-Butyl 3-(2-methoxycarbonyl)azetidine-1-carboxylate | LiAlH₄ | THF | 0 °C to Room Temp. | Varies | This compound | High |

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the key synthetic transformations.

Caption: Workflow for the TEMPO-catalyzed oxidation of N-Boc-3-hydroxyazetidine.

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route from readily available starting materials. The detailed protocols and structured data provide a solid foundation for researchers in the field of drug discovery and development to produce this key intermediate for their synthetic campaigns. The provided workflows offer a clear visual representation of the experimental procedures, facilitating ease of understanding and implementation in a laboratory setting.

References

"Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" IUPAC name

An In-depth Technical Guide to tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

This technical guide provides a comprehensive overview of this compound, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. These functional groups make it a versatile linker component in the synthesis of more complex molecules.[1] Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 152537-03-6 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.27 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point (Predicted) | 287.4 ± 13.0 °C |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ |

| Purity (Typical) | ≥97.0% (by ¹H NMR) |

| Storage Conditions | Store at room temperature. For long-term, in solvent at -20°C to -80°C. |

Table 1: Physicochemical properties of this compound.[2][3]

| Analytical Data | Observation |

| ¹H NMR Spectrum | Consistent with the chemical structure. |

Table 2: Summary of analytical data.[2]

Experimental Protocols: Synthesis

Step 1: Wittig-type reaction to introduce the two-carbon chain

This step involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a phosphonate ylide to form an α,β-unsaturated ester.

-

Reagents and Materials:

-

tert-Butyl 3-oxoazetidine-1-carboxylate

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

A solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF is added dropwise to a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

The reaction mixture is cooled back to 0 °C, and a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is purified by column chromatography on silica gel.

-

Step 2: Reduction of the ester and alkene

This step involves the reduction of both the ester and the double bond to yield the final product.

-

Reagents and Materials:

-

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

-

Procedure:

-

A solution of tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting slurry is stirred for 30 minutes until a white precipitate forms.

-

Sodium sulfate decahydrate can be added to aid in the precipitation. The mixture is filtered through a pad of Celite, and the filter cake is washed with THF or ethyl acetate.

-

The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

-

Applications in Drug Development: PROTACs

This compound is primarily used as a linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][5] The azetidine ring provides a degree of rigidity and a specific three-dimensional conformation to the linker, which can be crucial for the effective formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[6] The hydroxyethyl group provides a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

General PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC.

Caption: The catalytic cycle of a PROTAC, leading to protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound as a linker component generally follows the workflow depicted below.

Caption: A general workflow for the synthesis of a PROTAC.

Safety Information

Based on available data, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Table 3: GHS Hazard Statements.[7]

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate for the synthesis of complex molecules, most notably as a linker for PROTACs. Its specific structural features—a semi-rigid azetidine core and a reactive hydroxyl group—offer advantages in the rational design of molecules intended to modulate biological pathways. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this compound in their drug discovery and development efforts.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: A Versatile Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in the development of Proteolysis-Targeting Chimeras (PROTACs). We delve into its chemical and physical properties, provide detailed experimental protocols for its synthesis and subsequent derivatization, and present its application in the creation of potent and selective protein degraders. A particular focus is placed on its role in the synthesis of PROTACs targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory and oncological signaling pathways. This guide aims to be an essential resource for researchers engaged in the design and synthesis of novel therapeutics based on targeted protein degradation.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structure makes it an attractive linker component in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The azetidine ring provides a degree of conformational rigidity to the linker, which can be advantageous for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal hydroxyl group offers a convenient handle for further chemical modification and attachment to either the target protein ligand ("warhead") or the E3 ligase ligand.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 152537-03-6 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2] |

| Molecular Weight | 201.26 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | [3] |

| Boiling Point (Predicted) | 287.4 ± 13.0 °C | |

| Density (Predicted) | 1.092 ± 0.06 g/cm³ | |

| Purity (NMR) | ≥97.0% | [3] |

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H).[4]

Synthesis and Derivatization

The synthesis of this compound can be achieved through the reduction of the corresponding carboxylic acid. Subsequent derivatization, such as bromination of the hydroxyl group, provides a reactive handle for coupling reactions in PROTAC synthesis.

Synthesis of this compound

A common synthetic route involves the reduction of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid.

Experimental Protocol:

To a solution of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (THF, 18.17 mL) at 0 °C, a 1 M solution of borane-tetrahydrofuran complex in THF (54.5 mL) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour. Water is then slowly added to quench the excess borane. The mixture is diluted with ethyl acetate (150 mL) and washed with deionized water (100 mL). The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as a clear oil.[4]

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid | Borane-tetrahydrofuran complex | THF | 1 hour | 0 °C | 100% | [4] |

| tert-butyl 3-(carboxymethyl)azetidine-1-carboxylate | Not specified | Not specified | Not specified | Not specified | 94.15% |

Bromination of this compound

The conversion of the hydroxyl group to a bromide provides an electrophilic site for coupling with nucleophilic partners.

Experimental Protocol:

To a solution of this compound (6.1 g, 30.3 mmol) in dichloromethane (100 mL) at 0 °C, carbon tetrabromide (19.8 g, 60.6 mmol) and triphenylphosphine (15.7 g, 60.6 mmol) are added sequentially. The reaction mixture is stirred at room temperature overnight. After completion, the mixture is concentrated, and the residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 100:1) to afford tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate as a colorless oil.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| This compound | Carbon tetrabromide, Triphenylphosphine | Dichloromethane | Overnight | Room Temperature | 69.4% |

Application in PROTAC Synthesis: Targeting IRAK4

A significant application of this compound is in the synthesis of PROTACs targeting IRAK4. IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), leading to the activation of NF-κB and the production of pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.

PROTACs that induce the degradation of IRAK4 offer a therapeutic advantage over traditional inhibitors by eliminating both the kinase and scaffolding functions of the protein.[1]

The IRAK4 Signaling Pathway and PROTAC Mechanism of Action

The following diagram illustrates the simplified IRAK4 signaling cascade and the intervention point for an IRAK4-targeting PROTAC.

Caption: IRAK4 signaling pathway and PROTAC-mediated degradation.

General Workflow for IRAK4 PROTAC Synthesis

The synthesis of an IRAK4-targeting PROTAC is a modular process involving the separate synthesis of the IRAK4 ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. This compound serves as a precursor to a portion of the linker.

Caption: General workflow for the synthesis of an IRAK4-targeting PROTAC.

Biological Activity of IRAK4-Targeting PROTACs

The efficacy of IRAK4-targeting PROTACs is typically assessed by measuring the degradation of IRAK4 protein in cellular assays, often using Western blotting. The potency is quantified by the DC₅₀ value, which is the concentration of the PROTAC that induces 50% degradation of the target protein.

| Compound ID | Linker Type | Cell Line | DC₅₀ (nM) | Reference |

| Compound 9 | PEG2 | OCI-LY10 | Potent degradation at 1 µM | [1] |

| FIP22 | Rigid | Not specified | 3.2 | |

| Compound 8 | 12-atom carbon | PBMC | 259 | |

| Compound 9 (GSK) | Spirocyclic pyrimidine | PBMC | 36 |

Experimental Protocol: Western Blot for IRAK4 Degradation

-

Cell Culture and Treatment: Seed cells (e.g., OCI-LY10 or TMD8) in appropriate culture vessels and allow them to adhere. Treat the cells with varying concentrations of the IRAK4-targeting PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).

-

Cell Lysis: Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of the cell lysates using a suitable method, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Western Blotting: Normalize the protein samples to the same concentration and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for IRAK4 overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent. Quantify the band intensities using densitometry software and normalize the IRAK4 signal to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs. Its rigid azetidine core and readily modifiable hydroxyl group provide medicinal chemists with a powerful tool for the rational design of potent and selective protein degraders. The successful application of this linker in the development of IRAK4-targeting PROTACs highlights its potential in creating novel therapeutics for a range of diseases. This guide provides a foundational understanding of its properties, synthesis, and application, serving as a practical resource for researchers in the expanding field of targeted protein degradation.

References

"Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a key building block in medicinal chemistry and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document consolidates essential data, including physical characteristics, spectral information, and safety protocols, to support its application in research and development. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a conceptual workflow illustrating its use in PROTAC synthesis.

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. This unique structural arrangement makes it a valuable intermediate for introducing the azetidine moiety into larger molecules. The azetidine ring is a sought-after feature in drug design as it can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability. The terminal hydroxyl group offers a convenient handle for further chemical modifications, making it an ideal component for constructing linkers in PROTACs and other targeted therapeutic agents.[1]

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in chemical synthesis.

General Information

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 152537-03-6[3][4] |

| Molecular Formula | C₁₀H₁₉NO₃[1][3][4] |

| Molecular Weight | 201.26 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[4] |

Physical Properties

| Property | Value |

| Boiling Point | 287.4 ± 13.0 °C (Predicted)[3][5] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted)[3] |

| Flash Point | 127.6 ± 19.8 °C[5] |

Spectral Data

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 4.0 (t, 2H), 3.60 (m, 4H), 2.65 (m, 1H), 1.85 (m, 2H), 1.43 (s, 9H)[3] |

| Purity (NMR) | ≥97.0%[4] |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reduction of N-Boc-3-azetidineacetic acid.[3]

Materials:

-

2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid

-

Tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)acetic acid (3.91 g) in tetrahydrofuran (18.17 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 54.5 mL) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted borane.

-

Dilute the mixture with ethyl acetate (150 mL) and wash with deionized water (100 mL).

-

Separate the organic phase and dry it over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield this compound as a clear oil.

Applications in Drug Discovery

This compound serves as a versatile linker in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Conceptual Workflow for PROTAC Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a PROTAC molecule.

Caption: Conceptual workflow for PROTAC synthesis.

Safety and Handling

Hazard Identification

This compound is associated with the following hazards:

-

Causes skin irritation (H315).[2]

-

Causes serious eye irritation (H319).[2]

-

May cause respiratory irritation (H335).[2]

Recommended Handling Precautions

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

-

Wash hands thoroughly after handling.[5]

-

Use only outdoors or in a well-ventilated area.[5]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Storage

-

Store at room temperature for up to 3 years.[4]

-

In solvent, store at -80°C for up to 2 years or -20°C for up to 1 year.[4][5]

-

Keep container tightly closed in a dry and well-ventilated place.[5]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in modern drug discovery. This guide provides essential information for its safe and effective use in the laboratory. The provided synthesis protocol and conceptual workflow for its application in PROTAC development are intended to facilitate further research and innovation in the field of targeted protein degradation. Researchers should always consult the relevant safety data sheets and perform thorough risk assessments before handling this compound.

References

An In-Depth Technical Guide on the Safety and Hazards of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for laboratory professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Executive Summary

tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a heterocyclic building block commonly used in medicinal chemistry and drug discovery. While specific toxicological data is limited in publicly available literature, the compound is classified under the Globally Harmonized System (GHS) as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation. This guide provides a comprehensive overview of the known safety and hazard information, outlines general experimental protocols for toxicity testing based on OECD guidelines, and offers recommendations for safe handling and emergency procedures.

Hazard Identification and Classification

This compound is classified according to the GHS with the following hazard statements and corresponding pictograms.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.

GHS Label Elements:

-

Pictograms:

-

-

Signal Word: Warning[1]

-

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

-

Quantitative Data Summary

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C10H19NO3 | [3][4] |

| Molecular Weight | 201.26 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 287.4 ± 13.0 °C at 760 mmHg | [1] |

| Flash Point | 127.6 ± 19.8 °C | [1] |

| Purity | ≥97.0% (NMR) | [4] |

| Storage Temperature | 2-8°C under inert gas | [5] |

Table 2: Toxicity Data

| Endpoint | GHS Classification | Hazard Statement | Notes |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | Estimated LD50 between 300 and 2000 mg/kg (oral, rat).[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Reversible skin damage.[1][2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Reversible eye irritation.[1][2] |

| Respiratory Irritation | Category 3 | H335: May cause respiratory irritation | Transient irritation of the respiratory tract.[1][2] |

| Carcinogenicity | No data available | - | Not classified as a carcinogen by IARC, ACGIH, or NTP.[6] |

| Germ Cell Mutagenicity | No data available | - | |

| Reproductive Toxicity | No data available | - |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the classifications are likely based on standardized methodologies such as the OECD Guidelines for the Testing of Chemicals. The following are general descriptions of the protocols that would be used to determine the observed hazards.

Acute Oral Toxicity (based on OECD Guideline 420)[1][7][8]

The Fixed Dose Procedure is used to assess the acute oral toxicity.

-

Animal Model: Typically, young adult female rats are used.[7]

-

Dosage: A single oral dose of the substance is administered. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[1]

-

Procedure:

-

A sighting study may be performed to determine the appropriate starting dose.

-

Animals are dosed sequentially. The dose for each subsequent animal depends on the outcome for the previous animal.

-

If the animal survives, the next animal is dosed at a higher fixed dose level. If the animal shows signs of toxicity, further animals are dosed at the same level.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.[8]

-

Endpoint: The test allows for classification of the substance into a GHS category based on the observed toxicity at specific dose levels, rather than determining a precise LD50.[7]

Skin Irritation (based on in vitro OECD Guideline 439)[10]

The in vitro skin irritation test uses a reconstructed human epidermis (RhE) model.

-

Test System: A three-dimensional RhE model that mimics the properties of the upper layers of human skin is used.[9]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.

-

The tissue is exposed to the chemical for a defined period (e.g., 60 minutes).[9]

-

After exposure, the chemical is removed by washing.

-

The tissue is incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[9]

-

-

Endpoint: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[9]

Eye Irritation (based on in vitro OECD Guideline 492)

The in vitro eye irritation test uses a reconstructed human cornea-like epithelium (RhCE) model.

-

Test System: A three-dimensional RhCE model that mimics the human corneal epithelium.[10]

-

Procedure:

-

The test chemical is applied to the surface of the RhCE tissue.

-

The exposure time varies depending on whether the substance is a liquid (e.g., 30 minutes) or a solid (e.g., 6 hours).[10]

-

After exposure, the chemical is removed, and the tissue is incubated for a post-exposure period.

-

-

Endpoint: Cell viability is determined using an MTT assay. A reduction in viability below a specified cutoff (e.g., ≤ 60%) leads to classification as an eye irritant.[10]

Potential Signaling Pathways and Mechanisms of Toxicity

There is no specific information available in the public domain regarding the signaling pathways or biological mechanisms of toxicity for this compound. However, research on a related compound, azetidine-2-carboxylic acid, has shown that it can act as a proline analogue and be misincorporated into proteins. This leads to protein misfolding and the induction of the unfolded protein response, triggering a global stress response in cells.[11] It is plausible, though not proven, that this compound or its metabolites could exert toxicity through a similar mechanism. Further research is required to elucidate the specific toxicological pathways of this compound.

Visualizations

Hazard Identification and Risk Assessment Workflow

Caption: Hazard Identification and Risk Assessment Workflow

Personal Protective Equipment (PPE) Logic Diagram

Caption: Personal Protective Equipment (PPE) Selection Logic

Safe Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not breathe vapors or mist.[1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the work area.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

-

Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[5]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][6]

Emergency Procedures

First-Aid Measures:

-

If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.[1]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Hazardous Combustion Products: Under fire conditions, may decompose to emit toxic fumes, including carbon oxides and nitrogen oxides.[1][6]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[1][6]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][6]

-

Hazardous Decomposition Products: Carbon monoxide, carbon dioxide, nitrogen oxides.[1][6]

-

Possibility of Hazardous Reactions: No data available.[1][6]

Conclusion

This compound presents moderate health hazards, primarily related to irritation and acute oral toxicity. While specific mechanistic and quantitative toxicological data are scarce, the available information from Safety Data Sheets and chemical databases provides a sufficient basis for a conservative risk assessment and the implementation of appropriate safety measures. Researchers, scientists, and drug development professionals should adhere to the recommended safe handling procedures, utilize the prescribed personal protective equipment, and be prepared for emergency situations to minimize the risk of exposure and ensure a safe laboratory environment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound CAS#: 152537-03-6 [m.chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. testinglab.com [testinglab.com]

- 9. x-cellr8.com [x-cellr8.com]

- 10. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

The Azetidine Advantage: A Technical Deep Dive into Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate as a PROTAC® Linker

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have opened new avenues for therapeutic intervention by coopting the cell's natural protein disposal machinery to eliminate disease-causing proteins. At the heart of every PROTAC lies the linker, a critical component that dictates the efficacy, selectivity, and physicochemical properties of the degrader. This technical guide delves into the specifics of a promising linker building block, tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate , exploring its role in the design and synthesis of next-generation protein degraders.

PROTACs are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1] The linker is not merely a passive tether but plays a crucial role in optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] The length, rigidity, and chemical nature of the linker are all critical parameters that influence the overall performance of the PROTAC.[1]

The Rise of Azetidine-Based Linkers

While traditional PROTAC linkers often consist of flexible polyethylene glycol (PEG) or aliphatic chains, there is a growing interest in incorporating more rigid and defined structural elements. Saturated heterocyclic scaffolds, such as azetidine, are emerging as valuable components in linker design. The four-membered azetidine ring can impart a degree of conformational constraint, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation for optimal ternary complex formation. This can lead to improved degradation efficiency and selectivity.

This compound is a commercially available building block that offers several advantages for PROTAC synthesis. The Boc-protected azetidine provides a stable core, while the primary alcohol on the ethyl side chain serves as a convenient handle for further chemical modification and attachment to either the target protein ligand or the E3 ligase ligand.

PROTAC Synthesis Employing the Azetidinylethanol Moiety

The synthesis of a PROTAC incorporating the this compound linker typically involves a multi-step process. The following is a generalized synthetic workflow:

A crucial aspect of this workflow is the choice of orthogonal protecting groups and coupling chemistries to ensure the selective and efficient assembly of the final PROTAC molecule.

Quantitative Analysis of Azetidine Linker-Containing PROTACs

While specific data for PROTACs containing the exact this compound linker are not yet widely available in the public domain, we can extrapolate from studies on structurally related azetidine-containing PROTACs to understand their potential performance. The following table summarizes hypothetical but representative data for a BRD4-targeting PROTAC with an azetidine-based linker compared to a more conventional PEG-based linker.

| Parameter | PROTAC-AZD (Azetidine Linker) | PROTAC-PEG (PEG Linker) |

| Target Protein | BRD4 | BRD4 |

| E3 Ligase | VHL | VHL |

| DC50 (nM) | 15 | 50 |

| Dmax (%) | >95 | ~90 |

| Binding Affinity (Kd, BRD4) | 150 nM | 120 nM |

| Binding Affinity (Kd, VHL) | 250 nM | 280 nM |

| Cellular Permeability (Papp) | Moderate | Low-Moderate |

| Metabolic Stability (t1/2 in microsomes) | Higher | Lower |

Note: The data presented in this table are illustrative and intended to highlight the potential advantages of incorporating a more rigid azetidine linker. Actual values would need to be determined experimentally.

The hypothetical data suggests that the azetidine-containing PROTAC (PROTAC-AZD) could exhibit improved degradation potency (lower DC50) and a higher maximal level of degradation (Dmax) compared to its PEG-linker counterpart. This could be attributed to the more defined spatial orientation of the ligands, leading to more efficient ternary complex formation. Furthermore, the reduced flexibility of the azetidine linker may contribute to enhanced metabolic stability.

Experimental Protocols

The following are generalized protocols for key experiments in the evaluation of a novel PROTAC.

Protocol 1: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line expressing the target protein) and allow them to adhere. Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH).

-

Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize bands using an ECL substrate. Quantify band intensities to determine the extent of protein degradation.

Protocol 2: Ternary Complex Formation Assay (e.g., NanoBRET™)

-

Cell Transfection: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.

-

Ligand Labeling: Label the HaloTag®-E3 ligase with a fluorescent HaloTag® ligand.

-

PROTAC Treatment: Treat the cells with the PROTAC of interest.

-

BRET Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (fluorescent ligand) emissions. An increase in the BRET ratio indicates the formation of the ternary complex.

Visualizing the PROTAC Mechanism of Action

The mechanism of action of a PROTAC can be visualized as a catalytic cycle where the PROTAC brings the target protein and the E3 ligase together, leading to ubiquitination and subsequent degradation of the target.

Conclusion

This compound represents a valuable building block for the construction of novel PROTACs. The incorporation of the azetidine moiety can offer advantages in terms of pre-organization, leading to potentially improved degradation efficiency and metabolic stability. As the field of targeted protein degradation continues to evolve, the rational design of linkers using such structurally defined components will be paramount in developing the next generation of highly effective and selective therapeutics. Further research and publication of specific data on PROTACs utilizing this linker are eagerly awaited to fully realize its potential in drug discovery.

References

Methodological & Application

Synthesis of Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound is a bifunctional molecule featuring a Boc-protected azetidine ring and a primary alcohol. The azetidine moiety provides a rigid, three-dimensional scaffold that is increasingly utilized in drug design to improve physicochemical properties and explore novel chemical space. The terminal hydroxyl group offers a convenient handle for further chemical modification, making this compound an important intermediate for the synthesis of more complex molecules, including PROTACs that selectively degrade target proteins.[1][2][3][4][5]

Physicochemical Properties

| Property | Value |

| CAS Number | 152537-03-6 |

| Molecular Formula | C₁₀H₁₉NO₃ |

| Molecular Weight | 201.26 g/mol |

| Appearance | Colorless to light yellow oil |

| Boiling Point | 287.4±13.0 °C (Predicted) |

| Density | 1.092±0.06 g/cm³ (Predicted) |

| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon) |

Synthetic Routes

Two primary synthetic routes for the preparation of this compound are outlined below.

Route 1: Reduction of a Carboxylic Acid Intermediate

This is the most direct and reported method, involving the reduction of the corresponding carboxylic acid.